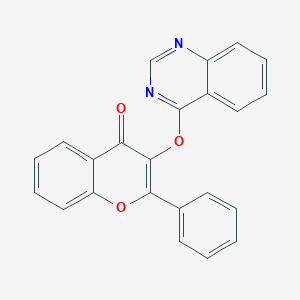

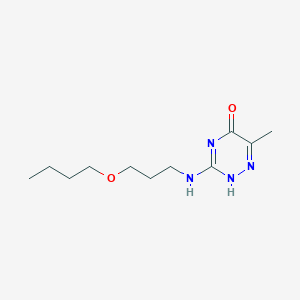

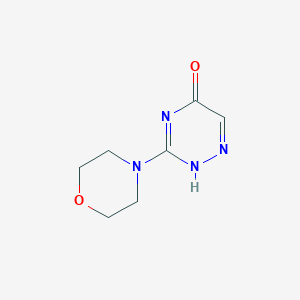

![molecular formula C25H29N3O3 B254060 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one](/img/structure/B254060.png)

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its dysregulation is associated with many diseases, including cancer.

Wirkmechanismus

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one targets the protein kinase AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one inhibits AKT by binding to its ATP-binding site, preventing its phosphorylation and activation. This leads to decreased cell survival and proliferation, and increased apoptosis.

Biochemical and Physiological Effects:

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have specific biochemical and physiological effects in cancer cells. It inhibits AKT phosphorylation and downstream signaling pathways, leading to decreased cell survival and proliferation. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one also induces apoptosis and cell cycle arrest in cancer cells, and it has been shown to sensitize cancer cells to other anticancer agents. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of specificity for AKT. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in lab experiments. It has a short half-life and low solubility, which can make dosing and administration challenging. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one. One area of focus is the development of new formulations and delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict response to 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, which could help guide patient selection in clinical trials. In addition, there is ongoing research into the potential of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in combination with other anticancer agents, as well as its potential in other diseases beyond cancer. Overall, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one is a promising therapeutic agent that has the potential to make a significant impact in the field of cancer research.

Synthesemethoden

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one involves multiple steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,5,7-trimethyl-1H-quinolin-4-one, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques. The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been optimized to increase yield and purity, and it is now widely available for research purposes.

Wissenschaftliche Forschungsanwendungen

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has demonstrated efficacy in preclinical models of various types of cancer, including breast, lung, and prostate cancer. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been studied in combination with other anticancer agents, and it has shown synergistic effects in some cases. In addition to cancer, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been investigated for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.

Eigenschaften

Produktname |

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one |

|---|---|

Molekularformel |

C25H29N3O3 |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C25H29N3O3/c1-16-10-17(2)24-21(11-16)26-18(3)20(25(24)29)14-28-8-6-27(7-9-28)13-19-4-5-22-23(12-19)31-15-30-22/h4-5,10-12H,6-9,13-15H2,1-3H3,(H,26,29) |

InChI-Schlüssel |

RREGMPQZKRUJGE-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC(=C2C(=C1)N=C(C(=C2O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C |

SMILES |

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C |

Kanonische SMILES |

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

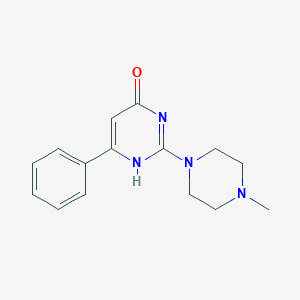

![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)

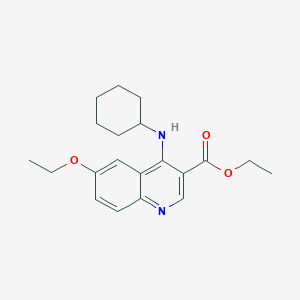

![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)

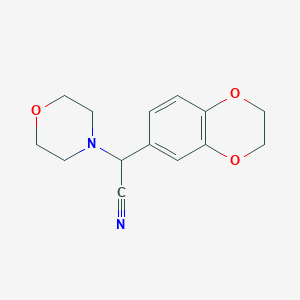

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide](/img/structure/B253985.png)

![N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B253996.png)